

Application Notes and Protocols for the Esterification of (4-Methylphenoxy)acetic acid

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Compound of Interest

Compound Name: (4-Methylphenoxy)acetic acid

Cat. No.: B1265540

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Introduction

(4-Methylphenoxy)acetic acid, also known as p-tolyloxyacetic acid, is a carboxylic acid that serves as a valuable building block in the synthesis of various compounds, including herbicides and potential pharmaceutical agents. The esterification of this acid is a fundamental transformation that allows for the modification of its physicochemical properties, which can be crucial for applications in drug delivery and agrochemical formulations.

This document provides a detailed protocol for the esterification of **(4-Methylphenoxy)acetic acid** with common alcohols, such as methanol and ethanol, via the Fischer-Speier esterification method. This acid-catalyzed reaction is a widely used, reliable, and cost-effective method for producing esters.^{[1][2][3][4][5]}

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.^[5] The equilibrium of the reaction can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed.^{[2][3]} Concentrated sulfuric acid is a commonly used catalyst for this reaction.^{[6][7][8]}

Experimental Protocols

Protocol 1: Synthesis of Methyl (4-Methylphenoxy)acetate

This protocol outlines the synthesis of methyl (4-methylphenoxy)acetate via Fischer esterification.

Materials:

- **(4-Methylphenoxy)acetic acid**
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve **(4-Methylphenoxy)acetic acid** (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours.
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl (4-methylphenoxy)acetate.
 - If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of Ethyl (4-Methylphenoxy)acetate

This protocol details the synthesis of ethyl (4-methylphenoxy)acetate.

Materials:

- **(4-Methylphenoxy)acetic acid**
- Ethanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl acetate
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Same as in Protocol 1

Procedure:

- **Reaction Setup:** In a dry round-bottom flask with a magnetic stir bar, dissolve **(4-Methylphenoxy)acetic acid** (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-8 hours, monitoring the reaction by TLC.
- **Work-up:**
 - After cooling to room temperature, remove the excess ethanol via rotary evaporation.
 - Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
 - Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure to yield the crude ethyl (4-methylphenoxy)acetate.
 - Further purification can be achieved by column chromatography on silica gel (hexane/ethyl acetate eluent system).

Data Presentation

Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance
(4-Methylphenoxy)acetic acid	C ₉ H ₁₀ O ₃	166.17	White to off-white solid
Methyl (4-Methylphenoxy)acetate	C ₁₀ H ₁₂ O ₃	180.20	Colorless to light yellow liquid/solid
Ethyl (4-Methylphenoxy)acetate	C ₁₁ H ₁₄ O ₃	194.23	Colorless to light yellow liquid

Expected Spectroscopic Data

While specific experimental spectra for the title compounds were not found in the searched literature, the following tables provide the known ¹H NMR data for the starting material and predicted ¹H and ¹³C NMR data for the products based on standard chemical shift values and data from analogous compounds.

Table 1: ¹H NMR Data for **(4-Methylphenoxy)acetic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	-COOH
~7.05	Doublet	2H	Ar-H
~6.80	Doublet	2H	Ar-H
~4.60	Singlet	2H	-O-CH ₂ -
~2.25	Singlet	3H	Ar-CH ₃

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl (4-Methylphenoxy)acetate

1H NMR		13C NMR			
Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Chemical Shift (ppm)	Assignment
~7.08	Doublet	2H	Ar-H	~169.0	C=O
~6.82	Doublet	2H	Ar-H	~155.8	Ar-C-O
~4.62	Singlet	2H	-O-CH ₂ -	~130.5	Ar-C-CH ₃
~3.75	Singlet	3H	-O-CH ₃	~129.8	Ar-CH
~2.28	Singlet	3H	Ar-CH ₃	~114.5	Ar-CH
~65.2	-O-CH ₂ -				
~52.1	-O-CH ₃				
~20.4	Ar-CH ₃				

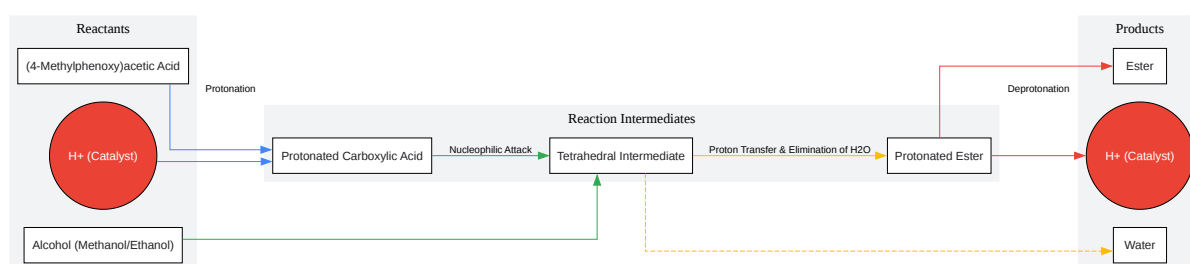
Table 3: Predicted ¹H and ¹³C NMR Data for Ethyl (4-Methylphenoxy)acetate

1H NMR		13C NMR			
Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Chemical Shift (ppm)	Assignment
~7.08	Doublet	2H	Ar-H	~168.5	C=O
~6.81	Doublet	2H	Ar-H	~156.0	Ar-C-O
~4.58	Singlet	2H	-O-CH ₂ -	~130.4	Ar-C-CH ₃
~4.22	Quartet	2H	-O-CH ₂ -CH ₃	~129.9	Ar-CH
~2.28	Singlet	3H	Ar-CH ₃	~114.6	Ar-CH
~1.28	Triplet	3H	-O-CH ₂ -CH ₃	~65.4	-O-CH ₂ -
~61.2	-O-CH ₂ -CH ₃				
~20.4	Ar-CH ₃				
~14.1	-O-CH ₂ -CH ₃				

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mandatory Visualizations

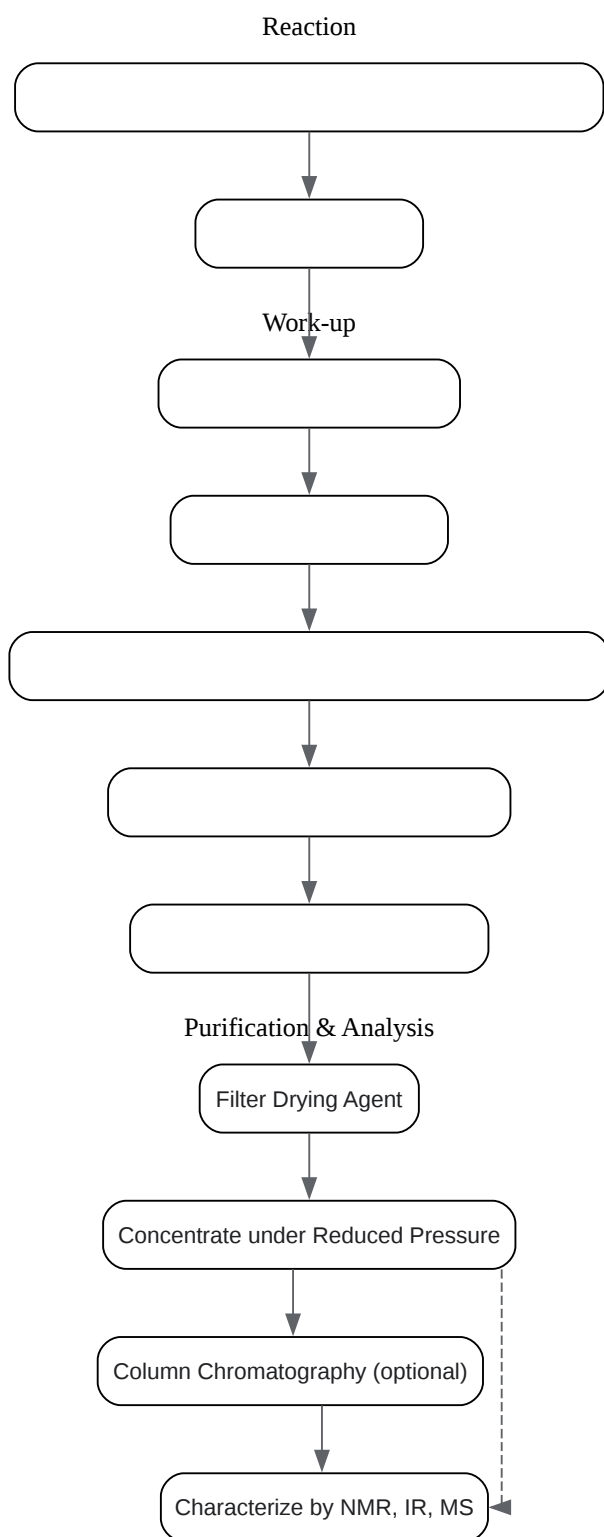
Fischer Esterification Mechanism



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Caption: Mechanism of Fischer Esterification.

Experimental Workflow



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Caption: Experimental Workflow for Esterification.

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